molecular formula C18H18N4O3S B2362862 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 488701-88-8

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2362862
CAS No.: 488701-88-8
M. Wt: 370.43
InChI Key: HOBBVHPXXRFLDH-VXLYETTFSA-N
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Description

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.43. The purity is usually 95%.
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Scientific Research Applications

Vibrational Spectroscopic Investigations and Molecular Dynamics

Research has shown that compounds similar to N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide exhibit significant properties in vibrational spectroscopy and molecular dynamics. Studies involving the vibrational spectroscopic investigations and molecular docking of pyrazole derivatives reveal their potential as CDK2 inhibitors, highlighting their importance in biological and industrial applications. These compounds' electronic structure and ground state geometry have been optimized, suggesting their utility in quantum chemical studies and their potential as materials with non-linear optical (NLO) properties (Pillai et al., 2017).

Synthesis and Biological Evaluation

Another area of application involves the synthesis and biological evaluation of pyrazole derivatives. These compounds have been characterized by various spectroscopic techniques and have shown in vitro antidiabetic and antioxidant activities. Molecular docking studies of these compounds reveal that they may exhibit anti-diabetic activity via inhibition of α-glucosidase enzyme, positioning them as potential therapeutic agents in managing diabetes and related disorders (Karrouchi et al., 2020).

Corrosion Protection Behavior

Additionally, the synthesized pyrazole-carbohydrazide compounds have demonstrated effectiveness in corrosion protection, showing high inhibition efficiency for mild steel in acidic solutions. This application is critical in materials science, where preventing material degradation is paramount. The compounds' adsorption behavior on metal surfaces, studied through electrochemical methods and computational approaches, underscores their potential in developing new corrosion inhibitors (Paul, Yadav, & Obot, 2020).

Antimicrobial and Antitumor Activities

Research into novel pyrazole integrated 1,3,4-oxadiazoles has also indicated significant antimicrobial and antitumor activities. These compounds, synthesized through various chemical reactions, have shown potent to weak antimicrobial activity, with some exhibiting effective antitumor properties. This highlights their potential as novel classes of antimicrobial and antitumor agents, contributing to the development of new therapeutic options (Ningaiah et al., 2014).

Properties

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-11-4-7-17(26-11)13-9-14(21-20-13)18(23)22-19-10-12-5-6-15(24-2)16(8-12)25-3/h4-10H,1-3H3,(H,20,21)(H,22,23)/b19-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBBVHPXXRFLDH-VXLYETTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.